BenchChemオンラインストアへようこそ!

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine

Antitumor activity Ehrlich Ascites Carcinoma Thienopyrimidine amino acid conjugates

(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine (CAS 955966-34-4) is a synthetic, non-proteogenic amino acid featuring a 5,6-dimethylthieno[2,3-d]pyrimidine heterocyclic core conjugated to an L-alanine moiety. It belongs to the broader class of thieno[2,3-d]pyrimidine amino acid conjugates, which have been investigated for radioprotective and antitumor activities.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
Cat. No. B14906011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C
InChIInChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14)/t6-/m0/s1
InChIKeyLNPUNNQQEDZGFY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine: Compound Class and Baseline Characteristics


(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine (CAS 955966-34-4) is a synthetic, non-proteogenic amino acid featuring a 5,6-dimethylthieno[2,3-d]pyrimidine heterocyclic core conjugated to an L-alanine moiety . It belongs to the broader class of thieno[2,3-d]pyrimidine amino acid conjugates, which have been investigated for radioprotective and antitumor activities [1]. The compound is commercially available from multiple vendors at purities ≥95%, with a molecular weight of 251.30 g/mol .

Why Generic Thienopyrimidine-Amino Acid Conjugates Cannot Substitute for (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine


Within the thieno[2,3-d]pyrimidine amino acid conjugate series, the identity of the amino acid side chain dictates biological activity, and even stereochemical inversion abolishes target engagement [1]. In a direct head-to-head panel of 12 amino acid conjugates (3a–l), antitumor potency against Ehrlich Ascites Carcinoma cells varied from negligible to 100% nonviable cells at identical concentrations, with the L-alanine conjugate (3b) exhibiting a distinct, intermediate activity profile that cannot be replicated by the glycine (3a), branched-chain amino acid (3c, 3d), or aromatic amino acid (3j, 3k) analogs . The D-alanine enantiomer is a different chemical entity with no guarantee of equivalent biological activity; literature precedent within the thienopyrimidine class demonstrates enantiomer-dependent potency differences exceeding 4-fold [2]. Consequently, sourcing decisions must be compound-specific and stereochemistry-locked.

Quantitative Differentiation Evidence for (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine vs. Closest Analogs


Antitumor Activity: L-Alanine Conjugate (3b) vs. Glycine Conjugate (3a) and Branched-Chain Amino Acid Conjugates (3c, 3d)

In a direct head-to-head in vitro antitumor assay using Ehrlich Ascites Carcinoma (EAC) cells, the L-alanine conjugate 3b (the target compound) induced 70% nonviable cells at 50 µg/mL, whereas the glycine analog 3a showed only 30% nonviable cells at the same concentration . By comparison, the L-valine conjugate 3c and L-leucine conjugate 3d achieved approximately 100% and 80% nonviable cells, respectively, at 50 µg/mL, while the reference drug doxorubicin produced 100% nonviable cells at 10 µg/mL . This demonstrates that 3b occupies a defined intermediate potency position that is quantitatively distinct from both the minimally active glycine analog and the highly active branched-chain amino acid conjugates.

Antitumor activity Ehrlich Ascites Carcinoma Thienopyrimidine amino acid conjugates

Stereochemical Differentiation: L-Alanine vs. D-Alanine Enantiomer in Thienopyrimidine Scaffold

The target compound is the L-alanine (S)-enantiomer. The D-alanine (R)-enantiomer, (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-D-alanine, is a distinct chemical entity available from separate suppliers . While no direct head-to-head comparison of the L- vs. D-alanine conjugates of this scaffold has been published, class-level evidence from closely related 5,6-dimethylthieno[2,3-d]pyrimidine derivatives demonstrates that enantiomeric configuration can produce greater than 4-fold differences in biological activity. Specifically, for N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, the (S)-enantiomer was more than 4 times as active as the (R)-enantiomer as a fatty acid synthase inhibitor [1].

Stereochemistry Enantiomer activity Chiral amino acid conjugates

Regioisomeric Differentiation: 4-Ylamino (α-Alanine) vs. 4-Ylamino (β-Alanine) Conjugation

The target compound bears the amino acid at the 4-position via an amino linkage to the α-carbon of alanine (propanoic acid backbone). A commercially available regioisomer, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-β-alanine hydrochloride (Sigma-Aldrich OTV000508), differs in having the carboxylic acid separated from the 4-amino group by an ethylene bridge rather than a methylene bridge . While no head-to-head biological comparison has been published, the different spacing and conformational flexibility of the carboxylic acid moiety are expected to alter target binding geometry, hydrogen-bonding patterns, and pharmacokinetic properties.

Regioisomer Beta-alanine Alpha-alanine Linker chemistry

Kinase Inhibition Selectivity: Thienopyrimidine-Alanine Scaffold vs. Related Thienopyrimidine Derivatives with Different C-4 Substituents

The 5,6-dimethylthieno[2,3-d]pyrimidine scaffold is a recognized kinase inhibitor pharmacophore. A closely related derivative, 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethan-1-one (p38 MAP Kinase Inhibitor VI), which carries a thioether-linked 4-fluorophenyl group at C-4 instead of the L-alanine moiety, inhibits p38 MAPK with only 24% inhibition rate . This contrasts with compounds bearing amino acid side chains at C-4, such as the target compound, which have demonstrated antitumor and radioprotective activities through mechanisms involving NF-κB downregulation and antioxidant enzyme modulation rather than direct kinase inhibition [1]. The amino acid conjugation at C-4 thus redirects the biological mechanism from kinase inhibition toward modulation of oxidative stress and inflammatory pathways.

Kinase inhibition p38 MAPK Thienopyrimidine scaffold Structure-activity relationship

Radioprotective Potential: Thienopyrimidine Amino Acid Conjugates as a Class vs. Conventional Radioprotectors

Thieno[2,3-d]pyrimidine amino acid conjugates as a class have demonstrated radioprotective activity through downregulation of NF-κB protein expression in hepatic tissues of γ-irradiated rats, with concomitant reduction in COX-2 activity, CYP2E1 gene expression, TNF-α, and IL-6 levels [1]. Within this class, the target compound 3b (L-alanine conjugate) was one of twelve amino acid conjugates synthesized and structurally characterized in the foundational Alqasoumi et al. study [2]. While compound 3k (tryptophan conjugate) and compound 8 (isothiocyanate derivative) were selected for advanced in vivo radioprotective evaluation based on their superior antitumor activity [2], compound 3b remains a structurally defined member of this pharmacologically validated series with established synthetic accessibility.

Radioprotection Gamma-irradiation NF-κB Oxidative stress

Recommended Research and Procurement Application Scenarios for (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-L-alanine


Structure-Activity Relationship (SAR) Studies on Thienopyrimidine Amino Acid Conjugate Antitumor Activity

The target compound 3b occupies a defined intermediate activity position (70% nonviable EAC cells at 50 µg/mL) within the 12-member amino acid conjugate series [1]. This makes it an essential reference point for SAR campaigns examining how amino acid side chain identity (glycine, alanine, valine, leucine, methionine, phenylalanine, tyrosine, tryptophan) modulates antitumor potency. Procurement of the full series, with 3b as the methyl-substituted baseline, enables systematic correlation of side chain physicochemical properties (size, lipophilicity, hydrogen-bonding capacity) with biological activity.

Enantiomer-Specific Pharmacology Using the L-Alanine Stereoisomer

Given the class-level evidence that enantiomeric configuration within the 5,6-dimethylthieno[2,3-d]pyrimidine scaffold can produce >4-fold differences in biological activity [2], the L-alanine (S)-enantiomer is the appropriate choice for pharmacology studies requiring the stereochemically defined active configuration. The D-alanine (R)-enantiomer should be procured separately as a control for enantioselectivity assessment, rather than as a substitute.

NF-κB Pathway and Radioprotection Research Using Thienopyrimidine Amino Acid Conjugates

The thienopyrimidine amino acid conjugate class has been validated for NF-κB downregulation in γ-irradiation-induced liver injury models [3]. While compound 3k (tryptophan derivative) and compound 8 (isothiocyanate) have been prioritized for advanced in vivo evaluation, compound 3b represents a structurally simpler, lower-molecular-weight member of the series amenable to further derivatization. It is suitable as a starting scaffold for medicinal chemistry optimization aimed at enhancing radioprotective efficacy while retaining the favorable physicochemical properties conferred by the alanine side chain.

Chemical Biology Probe Development Targeting Oxidative Stress Pathways

The target compound is structurally distinct from thienopyrimidine-based kinase inhibitors (such as p38 MAP Kinase Inhibitor VI, which carries a thioether-fluorophenyl C-4 substituent) . Its amino acid conjugation at C-4 redirects biological activity toward oxidative stress and inflammatory pathway modulation. This makes it a useful chemical biology probe for dissecting the mechanistic divergence between kinase inhibition and antioxidant/anti-inflammatory activity within the same heterocyclic scaffold.

Quote Request

Request a Quote for (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.